molecular formula C8H14N2 B12964992 (R)-3-Amino-3-cyclopentylpropanenitrile

(R)-3-Amino-3-cyclopentylpropanenitrile

Cat. No.: B12964992
M. Wt: 138.21 g/mol
InChI Key: PZWHYDFIWJEXCL-MRVPVSSYSA-N
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Description

®-3-Amino-3-cyclopentylpropanenitrile is an organic compound with a unique structure that includes an amino group, a cyclopentyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-cyclopentylpropanenitrile typically involves the following steps:

    Amination: The addition of an amino group to the intermediate compound.

Industrial Production Methods: Industrial production of ®-3-Amino-3-cyclopentylpropanenitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: ®-3-Amino-3-cyclopentylpropanenitrile can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Substitution reactions can occur at the amino or nitrile groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.

Scientific Research Applications

®-3-Amino-3-cyclopentylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    ®-3-Amino-3-cyclohexylpropanenitrile: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    ®-3-Amino-3-phenylpropanenitrile: Contains a phenyl ring instead of a cyclopentyl ring.

    ®-3-Amino-3-methylpropanenitrile: Has a methyl group instead of a cyclopentyl ring.

Uniqueness: ®-3-Amino-3-cyclopentylpropanenitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

(3R)-3-amino-3-cyclopentylpropanenitrile

InChI

InChI=1S/C8H14N2/c9-6-5-8(10)7-3-1-2-4-7/h7-8H,1-5,10H2/t8-/m1/s1

InChI Key

PZWHYDFIWJEXCL-MRVPVSSYSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N

Canonical SMILES

C1CCC(C1)C(CC#N)N

Origin of Product

United States

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